molecular formula C36H30 B12642609 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-22-4

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)

Cat. No.: B12642609
CAS No.: 920985-22-4
M. Wt: 462.6 g/mol
InChI Key: YLPCTPHAXQWLQO-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three ethyne (acetylene) groups, each further linked to a 3,5-dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process:

    Formation of the Benzene Core: The benzene core is synthesized through standard organic reactions, such as Friedel-Crafts alkylation.

    Attachment of Ethyne Groups: The ethyne groups are introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.

    Addition of 3,5-Dimethylbenzene: The final step involves the attachment of 3,5-dimethylbenzene groups to the ethyne linkers, often through further coupling reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The ethyne groups can be reduced to alkanes or alkenes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a drug delivery agent due to its unique structure.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.

    In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

    1,3,5-Tris(phenylethynyl)benzene: Similar structure but lacks the 3,5-dimethyl substituents.

    1,3,5-Tris(ethynyl)benzene: Similar core structure but without the additional benzene rings.

Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to the presence of 3,5-dimethylbenzene groups, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in materials science and organic electronics.

Properties

CAS No.

920985-22-4

Molecular Formula

C36H30

Molecular Weight

462.6 g/mol

IUPAC Name

1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene

InChI

InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3

InChI Key

YLPCTPHAXQWLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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